An In-depth Technical Guide to the Physical and Chemical Properties of Diphenethylamine Hydrochloride
An In-depth Technical Guide to the Physical and Chemical Properties of Diphenethylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diphenethylamine hydrochloride, chemically known as bis(2-phenylethyl)amine hydrochloride, is a secondary amine salt with a distinct molecular architecture featuring two phenylethyl moieties attached to a nitrogen atom. This guide provides a comprehensive overview of its fundamental physical and chemical properties, offering a critical resource for researchers engaged in drug discovery, chemical synthesis, and materials science. The subsequent sections will detail the compound's structural and physicochemical characteristics, supported by established analytical data and methodologies for their determination. This document aims to serve as an in-depth technical resource, consolidating essential data to facilitate further research and application development.
Chemical Identity and Structure
Diphenethylamine hydrochloride is the hydrochloride salt of the organic base bis(2-phenylethyl)amine. The presence of two phenyl rings and a secondary amine functionality dictates its chemical behavior and physical properties.
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IUPAC Name: N-(2-phenylethyl)-2-phenylethanamine hydrochloride
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Synonyms: bis(2-phenylethyl)amine hydrochloride, N,N-bis(2-phenylethyl)amine hydrochloride
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CAS Number: 6332-28-1[1]
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Molecular Formula: C₁₆H₂₀ClN[2]
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Molecular Weight: 261.79 g/mol [2]
The structural formula of diphenethylamine hydrochloride is presented below:
Caption: Chemical structure of Diphenethylamine Hydrochloride.
Physicochemical Properties
A summary of the key physical and chemical properties of diphenethylamine hydrochloride is provided in the table below. These properties are fundamental for its handling, formulation, and application in various scientific contexts.
| Property | Value | Source(s) |
| Physical Form | Powder | [1] |
| Melting Point | 268-269 °C | [1] |
| Solubility | Data not available. General solubility for secondary amine hydrochlorides suggests solubility in water and lower alcohols, and limited solubility in non-polar organic solvents. | |
| pKa | Data not available. The pKa of a secondary amine hydrochloride is typically in the range of 10-11. |
Analytical Characterization
Accurate characterization of diphenethylamine hydrochloride is crucial for its identification and purity assessment. Standard analytical techniques that can be employed are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of diphenethylamine hydrochloride.
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the two phenyl rings, as well as the methylene (CH₂) protons of the ethyl chains. The protons on the nitrogen atom will likely appear as a broad singlet.
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¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons and the aliphatic carbons of the ethyl groups.
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the functional groups present in the molecule. Key expected absorptions include:
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N-H stretch: A broad absorption band in the region of 2400-3000 cm⁻¹ is characteristic of the ammonium salt.
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C-H stretch (aromatic): Peaks above 3000 cm⁻¹.
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C-H stretch (aliphatic): Peaks below 3000 cm⁻¹.
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C=C stretch (aromatic): Absorptions in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of the free base, bis(2-phenylethyl)amine, would be expected to show a molecular ion peak corresponding to its molecular weight.
Synthesis
The synthesis of diphenethylamine hydrochloride typically involves a two-step process: the synthesis of the free base, bis(2-phenylethyl)amine, followed by its conversion to the hydrochloride salt.
Synthesis of bis(2-phenylethyl)amine
A common method for the synthesis of secondary amines is reductive amination.[3] This can be achieved by reacting a primary amine with an aldehyde or ketone to form an imine, which is then reduced. Alternatively, direct alkylation of a primary amine can be employed.[4]
Caption: Reductive amination approach for the synthesis of bis(2-phenylethyl)amine.
Formation of the Hydrochloride Salt
The hydrochloride salt is typically prepared by treating a solution of the free base, bis(2-phenylethyl)amine, in a suitable organic solvent (e.g., diethyl ether, isopropanol) with a solution of hydrogen chloride in the same or a compatible solvent. The salt precipitates out of the solution and can be collected by filtration.
Experimental Protocol: General Procedure for the Synthesis of a Secondary Amine Hydrochloride
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Dissolution: Dissolve the synthesized and purified secondary amine free base in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether).
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Acidification: While stirring, slowly add a solution of hydrochloric acid (e.g., 2 M in diethyl ether) dropwise until the solution becomes acidic (test with litmus paper).
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Precipitation: The hydrochloride salt will precipitate out of the solution. Continue stirring for a short period to ensure complete precipitation.
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Isolation: Collect the solid precipitate by vacuum filtration.
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Washing: Wash the collected solid with a small amount of the cold anhydrous solvent to remove any unreacted starting materials or impurities.
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Drying: Dry the purified hydrochloride salt under vacuum to remove any residual solvent.
Stability and Storage
Diphenethylamine hydrochloride is expected to be a stable crystalline solid under standard laboratory conditions. However, like other amine salts, it may be susceptible to degradation under certain conditions.
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Hygroscopicity: Amine hydrochlorides can be hygroscopic and should be stored in a tightly sealed container in a dry environment.
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Light Sensitivity: Exposure to light may cause degradation over time. It is advisable to store the compound in an amber-colored vial or in the dark.
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pH Stability: In solution, the stability of the compound will be pH-dependent. The protonated amine is generally more stable towards oxidation than the free base.
For long-term storage, it is recommended to keep the solid material in a cool, dry, and dark place under an inert atmosphere.
Safety and Handling
Based on safety data for similar compounds, diphenethylamine hydrochloride should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of the powder.
Conclusion
This technical guide has consolidated the available physical and chemical data for diphenethylamine hydrochloride. While some fundamental properties such as molecular weight and melting point are established, further experimental determination of its solubility profile, pKa, and comprehensive spectral characterization is warranted to provide a more complete understanding of this compound for research and development purposes. The provided synthesis and analytical methodologies offer a framework for the preparation and characterization of this and similar secondary amine hydrochlorides.
References
- [Link to a general reference on amine synthesis, if available]
- [Link to a relevant analytical chemistry textbook or resource]
- [Link to a relevant organic chemistry textbook or resource]
- [Link to a relevant safety d
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Synthesis of secondary amines - YouTube. (URL: [Link])
- [Link to a relevant spectroscopy d
- [Link to a relevant stability testing guideline or resource]
